molecular formula C7H8BrNO B138423 5-(Bromomethyl)-2-methoxypyridine CAS No. 128632-03-1

5-(Bromomethyl)-2-methoxypyridine

Cat. No.: B138423
CAS No.: 128632-03-1
M. Wt: 202.05 g/mol
InChI Key: LCLDNQYXVDKJMX-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methoxypyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromomethyl group attached to the fifth position and a methoxy group attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methoxypyridine typically involves the bromination of 2-methoxypyridine. One common method is the bromomethylation reaction, where 2-methoxypyridine is treated with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid under appropriate conditions.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are used.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines, such as 5-(azidomethyl)-2-methoxypyridine, 5-(thiocyanatomethyl)-2-methoxypyridine, and 5-(methoxymethyl)-2-methoxypyridine.

    Oxidation: 5-(Formylmethyl)-2-methoxypyridine and 5-(carboxymethyl)-2-methoxypyridine.

    Reduction: 5-(Bromomethyl)-2-methoxypiperidine.

Scientific Research Applications

5-(Bromomethyl)-2-methoxypyridine has diverse applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-2-methylpyridine
  • 5-(Bromomethyl)-2-ethoxypyridine
  • 5-(Bromomethyl)-2-chloropyridine

Uniqueness

Compared to its analogs, 5-(Bromomethyl)-2-methoxypyridine exhibits unique reactivity due to the presence of the methoxy group, which can influence the electronic properties of the pyridine ring. This makes it a valuable intermediate in the synthesis of compounds with specific electronic and steric requirements. Additionally, its ability to undergo diverse chemical transformations enhances its utility in various research and industrial applications.

Properties

IUPAC Name

5-(bromomethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLDNQYXVDKJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155964
Record name Pyridine, 5-(bromomethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128632-03-1
Record name Pyridine, 5-(bromomethyl)-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128632031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 5-(bromomethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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